[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate
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Overview
Description
[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate is a complex organic compound with a unique structure that includes multiple chiral centers and a phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenanthrene Backbone: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Chiral Centers: Stereoselective reactions, such as asymmetric hydrogenation or chiral auxiliary-based methods, are used to introduce the chiral centers.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as acetylation, hydroxylation, and alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups such as hydroxyl or acetyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene Derivatives: Compounds with similar phenanthrene backbones, such as phenanthrene-9,10-dione.
Chiral Alcohols: Molecules with multiple chiral centers and hydroxyl groups, like menthol or borneol.
Uniqueness
What sets [(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate apart is its specific combination of functional groups and chiral centers, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
18326-14-2 |
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Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-13(2)16-11-15-7-8-19-21(4,5)20(24)9-10-22(19,6)17(15)12-18(16)25-14(3)23/h11-13,19-20,24H,7-10H2,1-6H3/t19-,20-,22+/m0/s1 |
InChI Key |
JPLKJZITCWNMDO-JAXLGGSGSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C |
Synonyms |
(2S)-1,2,3,4,4a,9,10,10aα-Octahydro-1,1,4aβ-trimethyl-7-(1-methylethyl)-2β,6-phenanthrenediol 6-acetate |
Origin of Product |
United States |
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